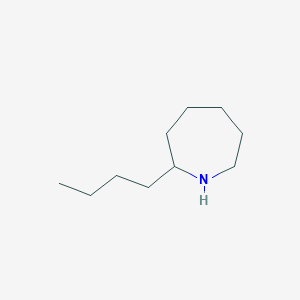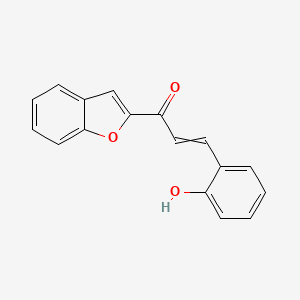
5-bromo-N,N-dimethylpyridin-2-amine
Übersicht
Beschreibung
5-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the dimethylamino group in the molecule suggests that it could be reactive and serve as a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of related brominated pyrimidines and pyridines typically involves regioselective reactions and can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Although this does not directly describe the synthesis of 5-bromo-N,N-dimethylpyridin-2-amine, it provides insight into the type of reactions that might be used for its synthesis, such as nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . While the specific structure of 5-bromo-N,N-dimethylpyridin-2-amine is not provided, the analysis of similar compounds suggests that the presence of substituents like bromine and dimethylamino groups can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding, within the crystal.
Chemical Reactions Analysis
Brominated pyridines and pyrimidines are known to undergo various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine . This indicates that 5-bromo-N,N-dimethylpyridin-2-amine could potentially undergo similar lithiation reactions, which could be useful in further functionalizing the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines and pyrimidines are influenced by their molecular structure. The presence of a bromine atom typically increases the density and molecular weight of the compound, while the dimethylamino group can affect its basicity and solubility in organic solvents. The crystalline form of these compounds can exhibit specific intramolecular and intermolecular hydrogen bonding patterns, which can affect their melting points and solubility in water . Although the exact properties of 5-bromo-N,N-dimethylpyridin-2-amine are not detailed, similar compounds can provide a general idea of what to expect.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Modification
- The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound with potential applications in chemical synthesis (Kowalewski et al., 1981).
- Amination of 5-bromo-2-chloropyridine, a related compound, catalyzed by a palladium-Xantphos complex, produces 5-amino-2-chloropyridine in high yield, demonstrating the utility of these compounds in selective amination processes (Ji, Li, & Bunnelle, 2003).
Reaction Mechanism Studies
- Studies on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, a structurally similar compound, help in understanding reaction mechanisms in organic chemistry (Doulah et al., 2014).
- The action of potassium amide in liquid ammonia on methyl substituted bromo(chloro)pyridines, including compounds similar to 5-bromo-N,N-dimethylpyridin-2-amine, has been studied to understand the intermediates and influence of substituents in aminations (Does & Hertog, 2010).
Synthesis of Derivatives and Complex Compounds
- Condensation reactions involving 5-bromo-2-chloromethylbenzo[b]thiophen with dimethylamine and related amines highlight the role of 5-bromo derivatives in synthesizing complex organic compounds (Chapman et al., 1968).
- The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available 5-bromo-2-methylpyridin-3-amine showcases the potential of 5-bromo derivatives in creating new organic molecules with possible pharmaceutical applications (Ahmad et al., 2017).
Kinetic Studies and Reaction Pathways
- Kinetic studies of the reaction of 5-bromo-2-carbonyl derivatives of furan with amines provide insights into the reaction rates and mechanisms, which are crucial for understanding and optimizing chemical reactions (Novikov & Babeshkina, 1976).
Eigenschaften
IUPAC Name |
5-bromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCGXXYEMOWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396651 | |
| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-dimethylpyridin-2-amine | |
CAS RN |
26163-07-5 | |
| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)







![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)